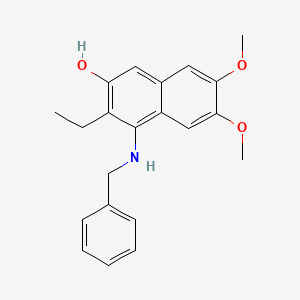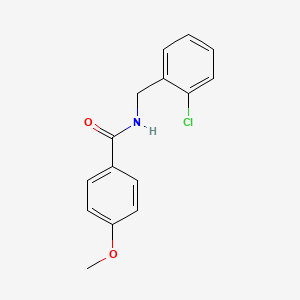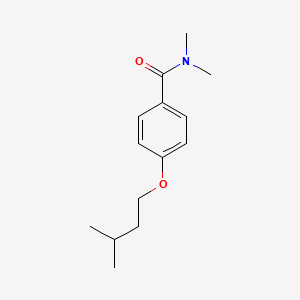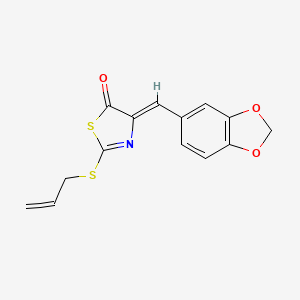
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol, also known as BDMN, is a synthetic compound that has been widely used in scientific research due to its unique properties. BDMN is a naphthol derivative that has a benzylamino group attached to its carbon atom, which makes it an effective tool for studying various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol involves its interaction with PKC and GPCRs. This compound binds to the active site of PKC, preventing its activation by other signaling molecules. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. This compound also binds to GPCRs, leading to the activation or inhibition of downstream signaling pathways depending on the specific receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve memory and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol in lab experiments is its specificity for PKC and GPCRs. This allows researchers to study the specific effects of these molecules on cellular processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful optimization of experimental conditions is necessary to minimize any potential toxicity.
Orientations Futures
There are several future directions for the study of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol. One area of interest is the development of this compound-based probes for the detection of PKC activity in vivo. Another area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol involves several steps, starting with the reaction of 2-naphthol with ethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with benzylamine to obtain this compound as a yellow powder. The purity of this compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
4-(benzylamino)-3-ethyl-6,7-dimethoxy-2-naphthol has been used in various scientific research studies due to its unique properties. It has been shown to inhibit the activity of protein kinase C (PKC), which is a key enzyme involved in many cellular processes. This compound has also been used as a fluorescent probe for the detection of PKC activity in cells. In addition, this compound has been used as a ligand for the study of G protein-coupled receptors (GPCRs), which are important targets for drug development.
Propriétés
IUPAC Name |
4-(benzylamino)-3-ethyl-6,7-dimethoxynaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-16-18(23)10-15-11-19(24-2)20(25-3)12-17(15)21(16)22-13-14-8-6-5-7-9-14/h5-12,22-23H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNCLLAFYWANJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C=C(C(=CC2=C1NCC3=CC=CC=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4961845.png)
![1,3-dimethyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4961850.png)
![4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4961872.png)


![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B4961906.png)
![3-[3-(2-biphenylyloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4961923.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)